
5-Chloro-4-(4-methoxyphenoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-(4-methoxyphenoxy)pyrimidine is a chemical compound belonging to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(4-methoxyphenoxy)pyrimidine typically involves the condensation of 4-methoxyphenol with 5-chloro-2,4-dichloropyrimidine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the methoxyphenol acts as a nucleophile, displacing the chlorine atom on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography to obtain the final product.
化学反応の分析
Types of Reactions
5-Chloro-4-(4-methoxyphenoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydropyrimidine derivatives.
科学的研究の応用
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Agrochemicals: It is used in the development of herbicides and fungicides due to its ability to inhibit specific enzymes in plants and fungi.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 5-Chloro-4-(4-methoxyphenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of fungal growth .
類似化合物との比較
Similar Compounds
4-(4-Methoxyphenoxy)pyrimidine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Chloro-2,4-dimethoxypyrimidine: Contains two methoxy groups, which may alter its chemical properties and applications.
5-Chloro-4-(4-hydroxyphenoxy)pyrimidine: The hydroxyl group can significantly change its reactivity compared to the methoxy group.
Uniqueness
5-Chloro-4-(4-methoxyphenoxy)pyrimidine is unique due to the presence of both a chlorine atom and a methoxyphenoxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C11H9ClN2O2 |
|---|---|
分子量 |
236.65 g/mol |
IUPAC名 |
5-chloro-4-(4-methoxyphenoxy)pyrimidine |
InChI |
InChI=1S/C11H9ClN2O2/c1-15-8-2-4-9(5-3-8)16-11-10(12)6-13-7-14-11/h2-7H,1H3 |
InChIキー |
CWZLJIPWOBIRNB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OC2=NC=NC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



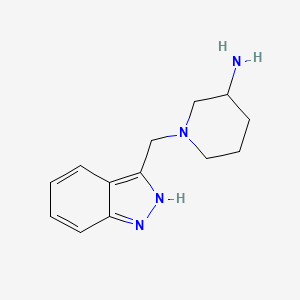
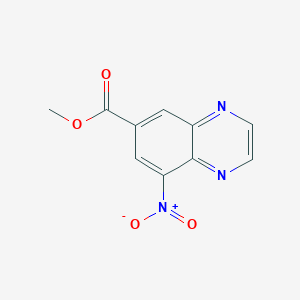
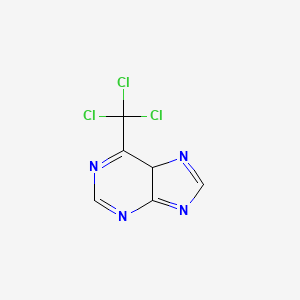
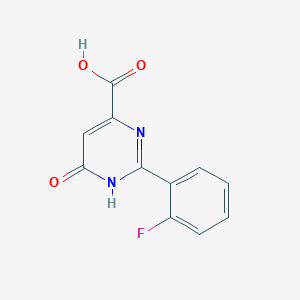



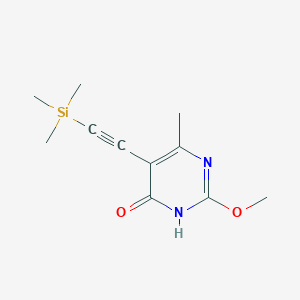
![3-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B11873446.png)

![1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B11873454.png)
![7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11873463.png)

